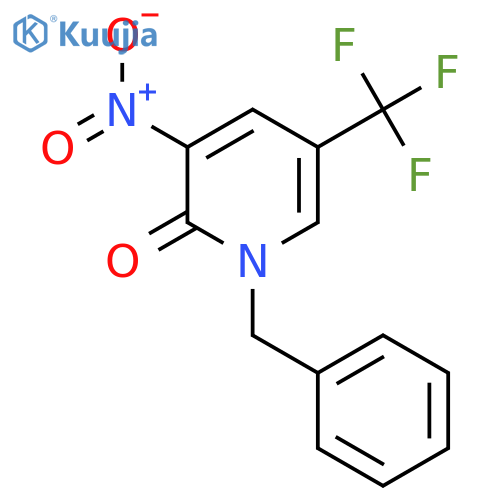Cas no 339024-86-1 (1-BENZYL-3-NITRO-5-(TRIFLUOROMETHYL)-2(1H)-PYRIDINONE)

339024-86-1 structure
商品名:1-BENZYL-3-NITRO-5-(TRIFLUOROMETHYL)-2(1H)-PYRIDINONE
CAS番号:339024-86-1
MF:C13H9F3N2O3
メガワット:298.217373609543
CID:5270605
1-BENZYL-3-NITRO-5-(TRIFLUOROMETHYL)-2(1H)-PYRIDINONE 化学的及び物理的性質
名前と識別子
-
- 1-BENZYL-3-NITRO-5-(TRIFLUOROMETHYL)-2(1H)-PYRIDINONE
- 1-benzyl-3-nitro-5-(trifluoromethyl)-1,2-dihydropyridin-2-one
- 1-benzyl-3-nitro-5-(trifluoromethyl)pyridin-2-one
-
- インチ: 1S/C13H9F3N2O3/c14-13(15,16)10-6-11(18(20)21)12(19)17(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2
- InChIKey: MYCNOGODFWCYDQ-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=C(C(N(C=1)CC1C=CC=CC=1)=O)[N+](=O)[O-])(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 21
- 回転可能化学結合数: 2
- 複雑さ: 500
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 66.1
1-BENZYL-3-NITRO-5-(TRIFLUOROMETHYL)-2(1H)-PYRIDINONE 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Key Organics Ltd | 8E-502-1MG |
1-benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone |
339024-86-1 | >90% | 1mg |
£37.00 | 2025-02-09 |
1-BENZYL-3-NITRO-5-(TRIFLUOROMETHYL)-2(1H)-PYRIDINONE 関連文献
-
Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
-
3. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
339024-86-1 (1-BENZYL-3-NITRO-5-(TRIFLUOROMETHYL)-2(1H)-PYRIDINONE) 関連製品
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
- 29839-61-0(1-oxaspiro4.5decan-3-ol)
- 1866606-32-7(2-(tert-butoxy)-3,3-dimethylbutanoic acid)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)
- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量